

# Bis(2-butyloctyl) 10-oxononadecanedioate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 2036272-58-7

Introduction: **Bis(2-butyloctyl) 10-oxononadecanedioate** is an ionizable lipid-like compound increasingly recognized for its potential in advanced drug delivery systems.[1][2] Specifically, its molecular structure, featuring a polar head group and four hydrophobic tails bound by esters, makes it a prime candidate for the formulation of lipid nanoparticles (LNPs) for the encapsulation and delivery of therapeutic payloads such as messenger RNA (mRNA).[1][2][3] This technical guide provides a comprehensive overview of the available information on **Bis(2-butyloctyl) 10-oxononadecanedioate** and outlines representative experimental protocols relevant to its application in drug delivery research.

#### **Physicochemical Properties**

While specific experimental data for **Bis(2-butyloctyl) 10-oxononadecanedioate** is not extensively available in public literature, the following table summarizes its key chemical identifiers and computed properties. This information is crucial for researchers working with this compound for formulation and analytical purposes.



| Property           | Value                                                                         | Source |
|--------------------|-------------------------------------------------------------------------------|--------|
| CAS Number         | 2036272-58-7                                                                  | [3]    |
| Molecular Formula  | C43H82O5                                                                      | [3]    |
| Molecular Weight   | 679.12 g/mol                                                                  | [3]    |
| Exact Mass         | 678.6162                                                                      | [3]    |
| Elemental Analysis | C, 76.05; H, 12.17; O, 11.78                                                  | [3]    |
| Description        | Ionizable lipid-like PEG<br>compound                                          | [3]    |
| Purity             | ≥98% (typical)                                                                | [1]    |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[3] |        |

## **Applications in Drug Delivery**

**Bis(2-butyloctyl) 10-oxononadecanedioate** is primarily designed for use in lipid-based drug delivery systems. Its ionizable nature is a key feature, allowing for efficient encapsulation of nucleic acids like mRNA at an acidic pH and facilitating their release into the cytoplasm of target cells at physiological pH. The four hydrophobic tails contribute to the stability of the lipid nanoparticles and their ability to traverse cellular membranes.

The primary application of this and similar ionizable lipids is in the formulation of Lipid Nanoparticles (LNPs) for:

- mRNA vaccines and therapeutics: Encapsulation protects the mRNA from degradation and facilitates its delivery into cells to produce a therapeutic protein or antigen.
- Gene therapy: Delivery of genetic material to treat or prevent diseases.

## **Experimental Protocols**



Detailed experimental protocols for **Bis(2-butyloctyl) 10-oxononadecanedioate** are not readily available in peer-reviewed literature. However, the following sections provide representative methodologies for the synthesis of similar ionizable lipids and the formulation and characterization of lipid nanoparticles, based on established practices in the field.

#### **General Synthesis of Ionizable Lipids**

The synthesis of ionizable lipids like **Bis(2-butyloctyl) 10-oxononadecanedioate** typically involves a multi-step process. A common approach is the esterification of a dicarboxylic acid with a corresponding alcohol. The following is a generalized protocol:

- Reaction Setup: A dicarboxylic acid (e.g., 10-oxononadecanedioic acid) and an alcohol (e.g., 2-butyloctanol) are dissolved in an appropriate organic solvent (e.g., dichloromethane or toluene) in a round-bottom flask.
- Catalysis: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or a coupling agent (e.g., dicyclohexylcarbodiimide with 4-dimethylaminopyridine) is added to the reaction mixture.
- Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux for several hours to days, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Upon completion, the reaction mixture is quenched with a basic solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure ionizable lipid.
- Characterization: The structure and purity of the final product are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy.

#### Formulation of Lipid Nanoparticles (LNPs)



The formulation of LNPs encapsulating mRNA is a critical step and is often achieved using microfluidic mixing techniques to ensure uniform particle size and high encapsulation efficiency.

- Preparation of Lipid Stock Solution: The ionizable lipid (Bis(2-butyloctyl) 10-oxononadecanedioate), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio.
- Preparation of mRNA Aqueous Solution: The mRNA is dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
- Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a staggered herringbone micromixer) at a controlled flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing in the microchannels leads to the self-assembly of LNPs.
- Dialysis and Concentration: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and unencapsulated mRNA. The LNPs can then be concentrated using centrifugal filter units.

#### **Characterization of Lipid Nanoparticles**

Once formulated, the LNPs must be thoroughly characterized to ensure they meet the required specifications for in vitro and in vivo studies.

- Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
- Zeta Potential: Determined by Laser Doppler Velocimetry to assess the surface charge of the nanoparticles.
- Encapsulation Efficiency: Typically quantified using a fluorescent dye-binding assay (e.g., RiboGreen assay). The fluorescence of the sample is measured before and after lysing the LNPs with a surfactant (e.g., Triton X-100) to determine the amount of encapsulated mRNA.
- Morphology: Visualized using cryogenic transmission electron microscopy (cryo-TEM) to observe the size, shape, and structure of the LNPs.

### **Visualizations**







The following diagrams illustrate key conceptual workflows relevant to the use of **Bis(2-butyloctyl) 10-oxononadecanedioate** in research.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. bis(2-butyloctyl) 10-oxononadecanedioate, 2036272-58-7 | BroadPharm [broadpharm.com]
- 3. Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bis(2-butyloctyl) 10-oxononadecanedioate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15134891#bis-2-butyloctyl-10-oxononadecanedioate-cas-2036272-58-7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com